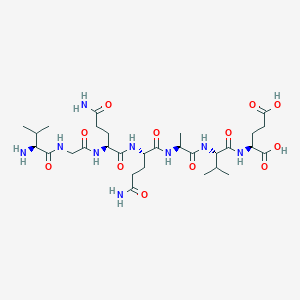![molecular formula C10H13NO5S B14236138 2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid CAS No. 548492-21-3](/img/structure/B14236138.png)
2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-dien-1-ylidene intermediate: This step involves the reaction of a suitable precursor with a methoxy group under controlled conditions to form the cyclohexa-2,5-dien-1-ylidene intermediate.
Introduction of the amino group: The intermediate is then reacted with an amine to introduce the amino group, forming the desired intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid: shares similarities with other sulfonic acid derivatives and methoxy-substituted compounds.
Methoxybenzenesulfonic acid: Another compound with a methoxy group and a sulfonic acid group.
Cyclohexa-2,5-dien-1-ylidene derivatives: Compounds with similar cyclohexa-2,5-dien-1-ylidene moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
548492-21-3 |
|---|---|
Molekularformel |
C10H13NO5S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]ethanesulfonic acid |
InChI |
InChI=1S/C10H13NO5S/c1-16-10-6-8(2-3-9(10)12)7-11-4-5-17(13,14)15/h2-3,6-7,12H,4-5H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
VNMQZBTZDJJLGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NCCS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

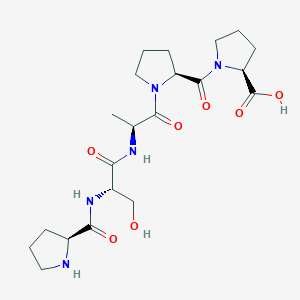
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
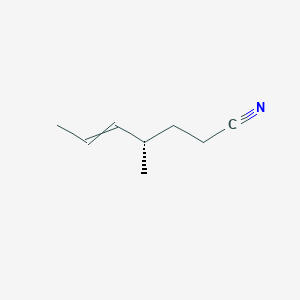

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
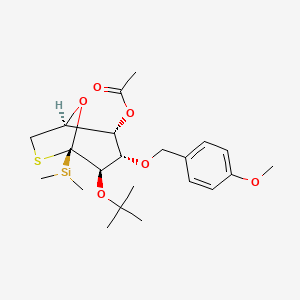
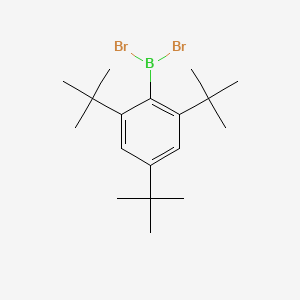
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
